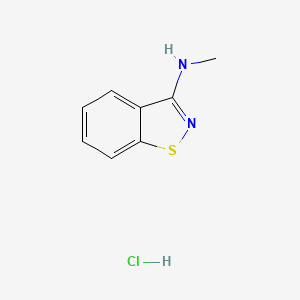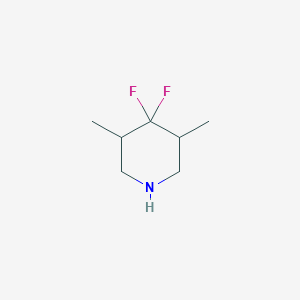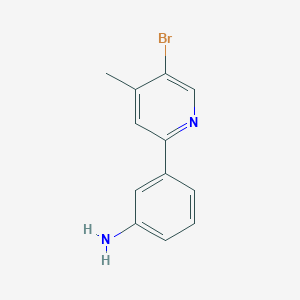
1-Benzyl-4-(hydroxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-(hydroxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a benzyl group, a hydroxymethyl group, and a methyl group attached to the imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(hydroxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with glyoxal and formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-4-(hydroxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives using reducing agents such as sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride with a nucleophile in the presence of a base.
Major Products Formed:
Oxidation: 1-Benzyl-4-(carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-2-one.
Reduction: 1-Benzyl-4-(hydroxymethyl)-3-methyl-2,3-dihydro-1H-imidazole.
Substitution: Various benzyl-substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown promise as antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-(hydroxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The benzyl and hydroxymethyl groups can enhance its binding affinity and specificity. The compound may also interfere with cellular pathways by inhibiting key enzymes or receptors involved in disease progression.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-(hydroxymethyl)-1H-1,2,3-triazole: Another heterocyclic compound with similar structural features but different reactivity and applications.
1-Benzyl-3-methylimidazole: Lacks the hydroxymethyl group, resulting in different chemical properties and biological activities.
4-(Hydroxymethyl)-1H-imidazole: A simpler analog with fewer substituents, used in different contexts.
Uniqueness: 1-Benzyl-4-(hydroxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-2-one is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both benzyl and hydroxymethyl groups enhances its versatility as a synthetic intermediate and its potential as a therapeutic agent.
Eigenschaften
Molekularformel |
C12H14N2O2 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
1-benzyl-4-(hydroxymethyl)-3-methylimidazol-2-one |
InChI |
InChI=1S/C12H14N2O2/c1-13-11(9-15)8-14(12(13)16)7-10-5-3-2-4-6-10/h2-6,8,15H,7,9H2,1H3 |
InChI-Schlüssel |
QVFGJKAXFIQQJY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CN(C1=O)CC2=CC=CC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


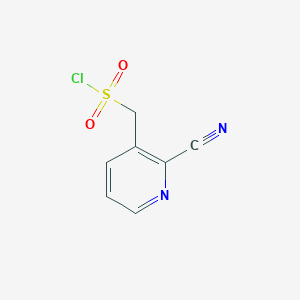
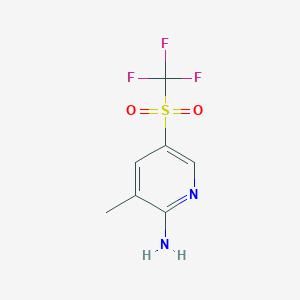
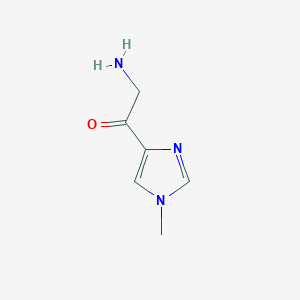
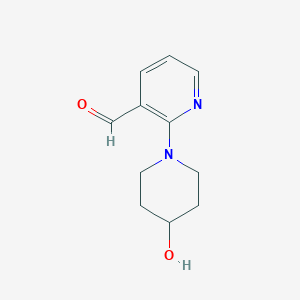
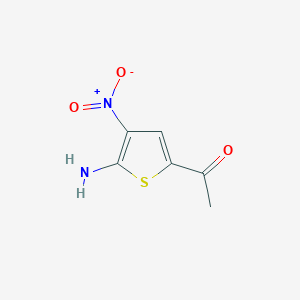

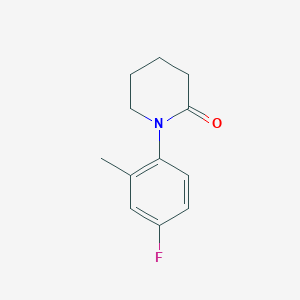
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid](/img/structure/B13225005.png)
![[2-(1-Phenylethyl)-2-azabicyclo[2.2.1]heptan-3-yl]methanol](/img/structure/B13225013.png)

